喹啉-8-碳酰肼

描述

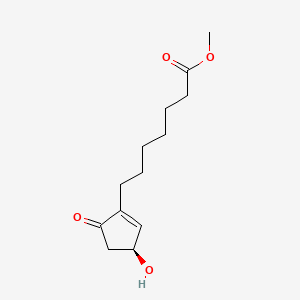

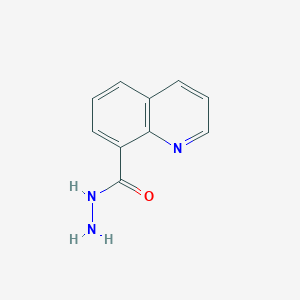

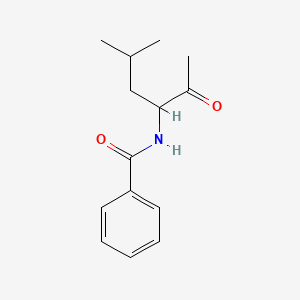

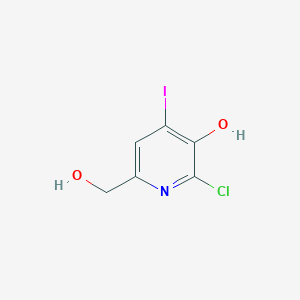

Quinoline-8-carbohydrazide (CAS No. 85949-81-1) is a nitrogen-containing heterocyclic compound. Its systematic IUPAC name is benzo[b]pyridine-8-carbohydrazide or 1-aza-naphthalene-8-carbohydrazide with the chemical formula C10H9N3O . Quinoline motifs are essential in several pharmacologically active compounds due to their diverse applications in medicinal and industrial chemistry .

Synthesis Analysis

Quinoline-8-carbohydrazide can be synthesized using various methods, including classical approaches such as the Gould–Jacob, Friedländer, Ptzinger, Skraup, Doebner von Miller, and Conrad Limpach reactions. Additionally, more efficient and eco-friendly synthetic routes have been developed, including multicomponent one-pot reactions and solvent-free conditions using microwave or ultraviolet irradiation-promoted synthesis with reusable catalysts .

Molecular Structure Analysis

Quinoline-8-carbohydrazide has a characteristic double-ring structure, consisting of a benzene ring fused with a pyridine moiety. The nitrogen atom in the pyridine ring provides its unique properties and reactivity .

Chemical Reactions Analysis

Quinoline-8-carbohydrazide exhibits a broad spectrum of bioactivities, including anticancer, antioxidant, anti-inflammatory, antimalarial, anti-SARS-CoV-2, and antituberculosis activities. Its mechanism of action involves caspase-dependent apoptosis, mainly caspase-8 related. It also shows promising results against cancer stem cells .

Physical And Chemical Properties Analysis

- Quinoline is a liquid with a strong odor, sparingly miscible with cold water but completely miscible with hot water. It readily dissolves in many organic solvents at ambient temperature .

- It may form combustible dust concentrations in air, causes skin and eye irritation, and may cause respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled .

科学研究应用

Quinoline motifs are essential in several pharmacologically active heterocyclic compounds due to their various applications in medicinal and industrial chemistry . Compounds that contain a quinoline core template show a wide range of therapeutic properties including anti-malarial, antitumor, and antimicrobial . As a lead structure, quinoline is used in the synthesis of many anti-malarial drugs such as chloroquine, pyrimethamine, and mefloquine .

In another study, two new series of 7-(trifluoromethyl)-4-hydroxy substituted quinoline carbohydrazide derivatives were synthesized . These compounds were characterized by spectral studies and screened for their antibacterial performance against Mycobacterium smegmatis and Pseudomonas aeruginosa . Antifungal activity was also carried out on the fungal stains Candida albicans and Penicillium chrysogenum . Some of these compounds showed significant antimicrobial activity against all the tested microorganisms .

-

Functionalized Quinoline Scaffolds and Hybrids in Therapeutic Medicine

- Application: Quinoline is a common nitrogen-containing heterocycle used in organic and pharmaceutical chemistry due to its fascinating pharmacological properties . Functionalization of quinoline at different positions allows for varying pharmacological activities of its derivatives . These functionalized quinoline derivatives and hybrids are of interest in synthesizing drug candidates with dual modes of action, overcoming toxicity, and resistance .

-

Quinoline-3-Carbohydrazide as Antioxidants

- Application: A pharmacophore model was developed from well-known antioxidants agents, which served as a template in virtual screening of databases that resulted in the selection of sixteen compounds . These selected compounds showed good antioxidant activity measured by three chemical tests: DPPH radical, OH° radical, and superoxide radical scavenging . New synthetic compounds with a good correlation with the model were prepared, and some of them presented a good antioxidant activity .

-

Quinoline/Ciprofloxacin Hybrids as Antimicrobial and Anti-proliferative Agents

- Application: Ciprofloxacin-Piperazine C-7 linked quinoline derivatives were synthesized and investigated for their antibacterial, antifungal, and anti-proliferative activities . Some of these compounds showed promising anticancer activity against SR- leukemia and UO-31 renal cancer cell lines . Most of the derivatives displayed better antibacterial activity than the parent ciprofloxacin against all the tested strains .

-

Quinoline-3-Carbohydrazide as Antioxidants

- Application: A pharmacophore model was developed from well-known antioxidants agents, which served as a template in virtual screening of databases that resulted in the selection of sixteen compounds . These selected compounds showed a good antioxidant activity measured by three chemical tests: DPPH radical, OH° radical, and superoxide radical scavenging . New synthetic compounds with a good correlation with the model were prepared, and some of them presented a good antioxidant activity .

-

Synthesis of Phenoxy Acetamide and its Derivatives (Chalcone, Indole and Quinoline)

安全和危害

属性

IUPAC Name |

quinoline-8-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O/c11-13-10(14)8-5-1-3-7-4-2-6-12-9(7)8/h1-6H,11H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANNUAPCFXNMTND-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)C(=O)NN)N=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70434111 | |

| Record name | Quinoline-8-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70434111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Quinoline-8-carbohydrazide | |

CAS RN |

85949-81-1 | |

| Record name | Quinoline-8-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70434111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Chloro-3-methyl-3H-imidazo[4,5-b]pyridine](/img/structure/B1599631.png)